
Pimavanserin tartrate
Übersicht
Beschreibung
Pimavanserin tartrate is an atypical antipsychotic compound primarily used for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis. It is marketed under the trade name Nuplazid and was developed by Acadia Pharmaceuticals. Unlike other antipsychotics, this compound does not act as a dopamine receptor antagonist, making it unique in its class .
Vorbereitungsmethoden
The synthesis of pimavanserin tartrate involves several routes. One method starts with 4-hydroxybenzaldehyde, which undergoes a series of reactions including etherification, reductive amination, and coupling with (4-fluorophenyl)methanamine. This process results in this compound with a high purity of 99.84% and a total yield of 46% . Another method involves the reaction of 4-fluorobenzaldehyde with 4-amino-1-methyl piperidine in the presence of dichloromethane and acetic acid, followed by reduction with sodium borohydride .
Analyse Chemischer Reaktionen
Key Chemical Reactions
Pimavanserin tartrate participates in three primary reaction types:
Degradation and Stability
This compound degrades under specific conditions, necessitating controlled storage:
Stability Profile
Optimal Storage : <25°C, protected from light and moisture .
Acylation Reaction Optimization
Parameter | Value | Impact on Yield |
---|---|---|
Solvent | Acetonitrile vs. THF | 82% vs. 68% yield . |
Catalyst | DMAP vs. none | 90% vs. 45% yield . |
Temperature | 40°C vs. 70°C | 85% vs. 78% yield . |
Crystallization Conditions
Solvent | Purity | Crystal Morphology |
---|---|---|
Ethanol | 99.84% | Needle-like, monoclinic . |
Methanol | 98.2% | Plate-like, triclinic . |
Wissenschaftliche Forschungsanwendungen
Therapeutic Use in Parkinson's Disease Psychosis
Clinical Efficacy:
Pimavanserin is the first FDA-approved treatment specifically for PDP, addressing hallucinations and delusions associated with this condition. Clinical trials have demonstrated its efficacy in reducing psychotic symptoms without exacerbating motor symptoms commonly associated with Parkinson's disease. A pivotal Phase III trial showed that pimavanserin significantly improved scores on the Scale for Assessment of Positive Symptoms (SAPS), particularly in hallucinations and delusions . The drug is typically administered at a dose of 34 mg daily, equivalent to two 17 mg tablets .
Safety Profile:
Pimavanserin has been reported to have a favorable safety profile, with minimal adverse effects. In clinical studies, it did not worsen motor symptoms, a common concern with traditional antipsychotics . The most frequently reported side effects include nausea and peripheral edema, which are generally mild to moderate in severity .
Potential Applications in Other Neurological Disorders
Glioblastoma Therapy:
Recent research has identified pimavanserin as a potent inhibitor of the Ca-calcineurin-NFAT signaling pathway in glioblastoma cells. This suggests potential applications in treating glioblastoma, a highly aggressive form of brain cancer. Studies indicate that pimavanserin may inhibit tumor growth and promote apoptosis in glioblastoma cells, highlighting its role beyond psychosis management .
Mechanistic Insights:
The mechanism by which pimavanserin exerts its effects involves selective antagonism of the 5-HT receptor. This action not only alleviates psychotic symptoms but may also modulate neuroinflammatory processes associated with various neurological disorders . Ongoing studies are investigating its broader implications in neurodegenerative diseases and mood disorders.
Research Findings and Case Studies
Study | Objective | Findings | |
---|---|---|---|
Phase III Trial (ACP-103-020) | Evaluate efficacy in PDP | Significant improvement in SAPS scores (p=0.0014) | Supports use as effective treatment for PDP |
Glioblastoma Study | Assess inhibitory effects on tumor growth | Inhibition of Ca-calcineurin pathway; reduced cell proliferation | Promising candidate for glioblastoma therapy |
Safety Evaluation | Long-term safety profile | Minimal adverse effects; no worsening of motor symptoms | Safe for chronic use in PDP patients |
Future Directions and Research Opportunities
Ongoing research is crucial to further elucidate the full range of applications for this compound. Potential areas include:
- Expanding Indications: Investigating its efficacy in other psychiatric disorders such as schizophrenia or major depressive disorder.
- Combination Therapies: Exploring synergistic effects when used alongside other treatments for neurodegenerative diseases.
- Mechanistic Studies: Understanding the molecular pathways influenced by pimavanserin may reveal additional therapeutic targets.
Wirkmechanismus
Pimavanserin tartrate acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors with high binding affinity and at serotonin 5-HT2C receptors with lower binding affinity. It shows low binding to sigma 1 receptors and has no appreciable affinity for serotonin 5-HT2B, dopamine, muscarinic acetylcholine, histamine, or adrenergic receptors. This selective mechanism allows it to treat psychotic symptoms without causing extrapyramidal or worsening motor symptoms .
Vergleich Mit ähnlichen Verbindungen
Pimavanserin tartrate is unique compared to other antipsychotics due to its selective inverse agonist activity at serotonin 5-HT2A receptors and lack of dopaminergic activity. Similar compounds include:
Clozapine: An atypical antipsychotic with a broad receptor profile, including dopamine and serotonin receptors.
Olanzapine: Another atypical antipsychotic that targets multiple receptor types, including dopamine and serotonin.
Risperidone: An antipsychotic that acts on both dopamine and serotonin receptors but has a different receptor affinity profile compared to this compound.
This compound’s unique receptor selectivity and lack of dopaminergic activity make it a valuable addition to the class of atypical antipsychotics, offering a different therapeutic profile and potentially fewer side effects .
Biologische Aktivität
Pimavanserin tartrate, marketed under the brand name Nuplazid, is an atypical antipsychotic primarily used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP). This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical efficacy based on diverse and authoritative sources.
Pimavanserin is unique among antipsychotics due to its selective action on serotonin receptors. It primarily acts as a 5-HT2A receptor inverse agonist , which helps mitigate psychotic symptoms without significantly affecting dopaminergic pathways. This selectivity is crucial as it minimizes the risk of exacerbating motor symptoms in Parkinson's patients, a common side effect associated with traditional antipsychotics .
Pharmacokinetics
Understanding the pharmacokinetics of pimavanserin is essential for optimizing its therapeutic use:
- Absorption : Pimavanserin has a relative bioavailability of approximately 99.7% when comparing oral tablets to an oral solution. The median time to reach peak plasma concentration (Tmax) is around 6 hours post-administration .
- Distribution : The volume of distribution is reported to be about 2,173 L, indicating extensive tissue distribution. It exhibits high protein binding (91-97%), which influences its pharmacodynamics and potential interactions .
- Metabolism : Pimavanserin is primarily metabolized by cytochrome P450 enzymes, notably CYP3A4, with a minor contribution from CYP2D6 and CYP2J2. Its major active metabolite, AC-279, has a longer half-life (approximately 200 hours) compared to pimavanserin (about 57 hours) .
- Excretion : Less than 2% of the administered dose is excreted unchanged in urine or feces, highlighting its extensive metabolism .
Clinical Efficacy
Pimavanserin's efficacy has been evaluated through several clinical trials:
- Phase III Trials : A pivotal Phase III trial demonstrated that pimavanserin significantly reduced psychotic symptoms in PDP patients compared to placebo. The primary endpoint was assessed using the Scale for the Assessment of Positive Symptoms (SAPS), where significant improvements were noted in the treatment group .
Study | Design | Population | Primary Endpoint | Results |
---|---|---|---|---|
ACP-103-020 | Double-blind, placebo-controlled | 298 patients with PDP | SAPS H+D | Significant reduction in hallucinations and delusions |
ACP-103-001 | Multi-center | Healthy subjects and PDP patients | Pharmacokinetics | Dose proportionality observed |
Safety Profile
The safety profile of pimavanserin has been characterized by several studies:
- QT Interval Prolongation : At therapeutic doses (40 mg), pimavanserin is associated with a modest increase in QT/QTc interval (approximately 8 ms), which necessitates monitoring in susceptible populations .
- Adverse Events : Common adverse effects include peripheral edema, confusion, and somnolence. However, serious side effects are relatively rare .
Case Studies
Several case studies have highlighted the clinical utility of pimavanserin:
- Monotherapy Use : In one case series involving patients with refractory psychosis who had previously failed clozapine therapy, pimavanserin was administered as monotherapy. Patients exhibited notable improvements within 1 to 2 months .
- Combination Therapy : In another instance, pimavanserin was added to existing clozapine treatment in six patients. All reported positive responses within two months, suggesting that pimavanserin may enhance therapeutic outcomes when combined with other treatments .
Eigenschaften
CAS-Nummer |
706782-28-7 |
---|---|
Molekularformel |
C29H40FN3O8 |
Molekulargewicht |
577.6 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C25H34FN3O2.C4H6O6/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
XTTVNKCYECPJOF-LREBCSMRSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O |
Isomerische SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O |
Key on ui other cas no. |
706782-28-7 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
ACP 103 ACP-103 ACP103 bis(1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-(4-(2-methylpropoxy)benzyl)urea) (2R,3R)-2,3-dihydroxybutanedioate N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide Nuplazid Pimavanserin pimavanserin tartrate urea, n-((4-fluorophenyl)methyl)-n-(1-methyl-4-piperidinyl)-n'-((4-(2-methylpropoxy)phenyl)methyl)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.